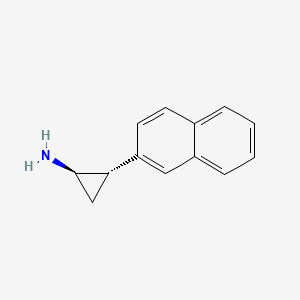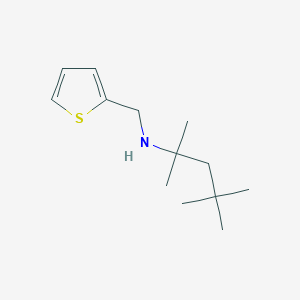
2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine is an organic compound with the molecular formula C13H23NS and a molecular weight of 225.39 g/mol . This compound is characterized by the presence of a thiophene ring attached to a pentan-2-amine backbone, which is further substituted with three methyl groups.
Preparation Methods
The synthesis of 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine typically involves the reaction of thiophen-2-ylmethylamine with 2,4,4-trimethylpentan-2-one under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Scientific Research Applications
2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine can be compared with other similar compounds, such as:
2,4,4-Trimethylpentan-2-amine: Lacks the thiophene ring, which may result in different chemical and biological properties.
Thiophen-2-ylmethylamine: Lacks the 2,4,4-trimethylpentan-2-amine backbone, which may affect its reactivity and applications.
2,4,4-Trimethyl-N-(phenylmethyl)pentan-2-amine:
Properties
Molecular Formula |
C13H23NS |
|---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C13H23NS/c1-12(2,3)10-13(4,5)14-9-11-7-6-8-15-11/h6-8,14H,9-10H2,1-5H3 |
InChI Key |
XMKCPHFVXDZNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



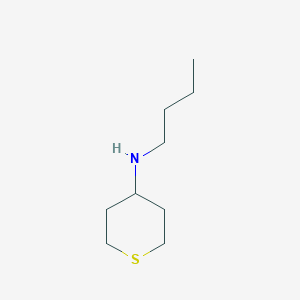

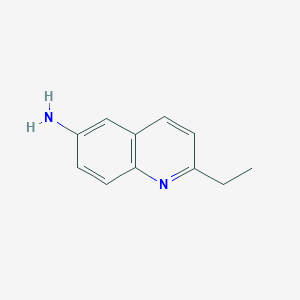
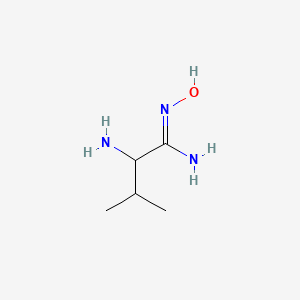
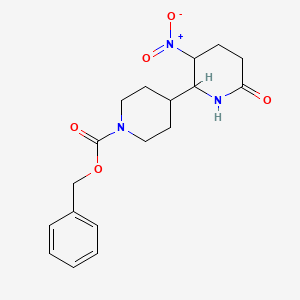
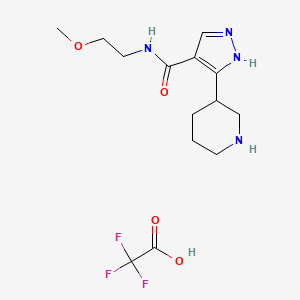
![Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250921.png)


![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)

